5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 2-fluorophenylpiperazine moiety and a 3-methoxyphenylmethyl substituent. Its structural complexity arises from the fusion of thiazole and triazole rings, which are known to enhance metabolic stability and binding affinity in drug design . The 2-fluorophenyl group on the piperazine ring is hypothesized to influence receptor selectivity, particularly in adenosine receptor modulation, while the 3-methoxyphenyl group may contribute to lipophilicity and membrane permeability .
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-16-6-4-5-15(13-16)19(20-21(29)28-22(31-20)24-14-25-28)27-11-9-26(10-12-27)18-8-3-2-7-17(18)23/h2-8,13-14,19,29H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAJPWCYGKFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that integrates various pharmacologically active moieties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazole core combined with piperazine and phenolic groups. The incorporation of a fluorophenyl moiety is notable for its potential impact on biological activity due to the electron-withdrawing effects of the fluorine atom.
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The thiazole and triazole rings are known to exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells .
- Antimicrobial Properties : The presence of the triazole moiety is associated with antifungal and antibacterial activities. Research indicates that derivatives of 1,2,4-triazole can effectively combat resistant strains of bacteria such as MRSA .
- CNS Activity : The piperazine component suggests potential psychotropic effects, as piperazines are often linked to neuroactive properties. Compounds containing piperazine have been studied for their anxiolytic and antidepressant effects .
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in the table below:
Case Studies
Several studies have highlighted the efficacy of compounds similar to This compound :
- Anticancer Efficacy : In a study examining thiazole derivatives, it was found that certain modifications enhanced cytotoxicity against HCT-15 cells significantly compared to standard treatments . This suggests that the thiazole component in our compound may contribute similarly.
- Antimicrobial Resistance : A series of triazole derivatives demonstrated superior activity against resistant bacterial strains compared to conventional antibiotics like vancomycin . This positions our compound as a potential candidate in combating antibiotic-resistant infections.
- Psychotropic Effects : Research on piperazine derivatives has shown promising results in reducing anxiety-like behaviors in animal models, indicating potential therapeutic applications in treating anxiety disorders .
Scientific Research Applications
Synthesis Pathway
The synthesis typically involves several multi-step organic reactions:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Piperazine Substitution : Introducing the piperazine ring through nucleophilic substitution.
- Functionalization with Methoxyphenyl : Employing coupling reactions to attach the methoxyphenyl group.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For example:
- In vitro tests have shown promising cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC), where growth inhibition (GI) values exceeded 80% at concentrations as low as 10 µM.
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds:
- Study on Piperazine Derivatives : Investigated the anticancer screening of various derivatives showing significant cytotoxicity against different cancer types.
Example Case Study
In one notable study, derivatives of thiazolo[3,2-b][1,2,4]triazole were tested against breast cancer cell lines, resulting in substantial growth inhibition due to their ability to modulate key signaling pathways associated with tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Modifications
- Compound A: 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 869344-07-0) Key Differences: Replaces the 2-fluorophenyl group with 3-chlorophenyl and introduces a 4-ethoxy group on the phenyl ring. The ethoxy group enhances lipophilicity (logP increase by ~0.5) compared to the methoxy group in the parent compound .
- Compound B: 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Key Differences: Substitutes the thiazolo-triazole core with a triazine-imino scaffold. Activity: Exhibits 5–10-fold selectivity for ENT2 over ENT1, attributed to the fluorophenylpiperazine moiety’s spatial orientation .
Thiazolo-Triazole Derivatives with Varying Substituents
Key Observations :
- Electron-Donating Groups : Methoxy and ethoxy substituents (e.g., Compound A) improve solubility but reduce metabolic stability due to increased susceptibility to oxidative demethylation .
- Aromatic vs. Aliphatic Substituents: Piperidinyl and methylamino groups (as in ) lower melting points (189–241°C) compared to aromatic derivatives (262–280°C), suggesting reduced crystallinity and enhanced bioavailability .
Pharmacological and Selectivity Profiles
Selectivity for Adenosine Receptors
The 2-fluorophenylpiperazine moiety in the target compound is structurally analogous to FPMINT, which shows ENT2 selectivity. Computational docking studies suggest that the fluorine atom’s electronegativity stabilizes interactions with ENT2’s hydrophobic pocket, a feature absent in ENT1 .
Vasodilatory Activity
Thiazolo-triazole derivatives with piperazine or piperidine substituents (e.g., Compound B in Table 1) exhibit vasodilatory effects, with EC50 values ranging from 10–50 μM. The target compound’s 3-methoxyphenyl group may enhance endothelial nitric oxide synthase (eNOS) activation, a mechanism distinct from direct calcium channel blockade seen in simpler analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
